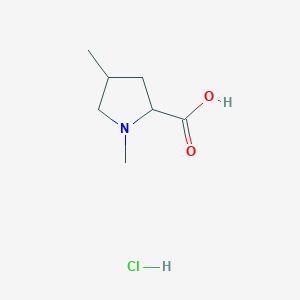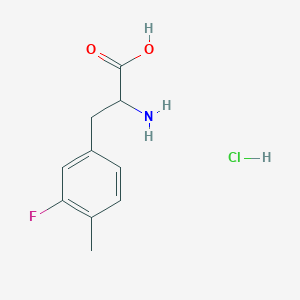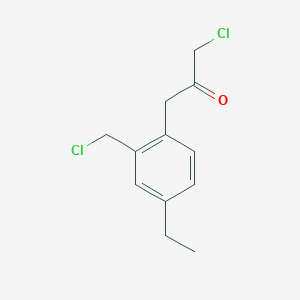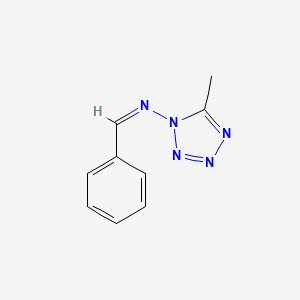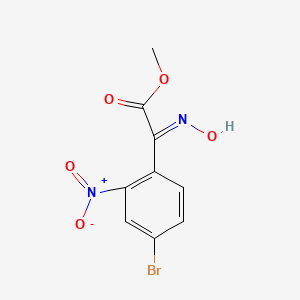![molecular formula C7H6ClNO B14045276 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)
4-Chloro-1,3-dihydrofuro[3,4-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,3-dihydrofuro[3,4-C]pyridine is a heterocyclic compound that features a fused ring system combining a furan and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine typically involves multi-step reactions. One approach includes the reaction of acrylamides with 4-hydroxy-2-alkynoates through a four-step tandem reaction. This process involves C–H activation, Lossen rearrangement, annulation, and lactonization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1,3-dihydrofuro[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the furan or pyridine rings.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-Chloro-1,3-dihydrofuro[3,4-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Mecanismo De Acción
The specific mechanism of action for 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine is not well-documented. like other heterocyclic compounds, it is likely to interact with biological molecules through various pathways, potentially involving binding to enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Chloro-1,3-dihydrofuro[3,4-C]pyridine include other fused heterocycles such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
1H-Pyrazolo[3,4-b]pyridines: Used in biomedical applications.
Uniqueness
This compound is unique due to its specific fused ring structure, which combines the properties of both furan and pyridine rings. This structural feature can impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H6ClNO |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
4-chloro-1,3-dihydrofuro[3,4-c]pyridine |
InChI |
InChI=1S/C7H6ClNO/c8-7-6-4-10-3-5(6)1-2-9-7/h1-2H,3-4H2 |
Clave InChI |
YWNVEWDAKBXBOV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CO1)C(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



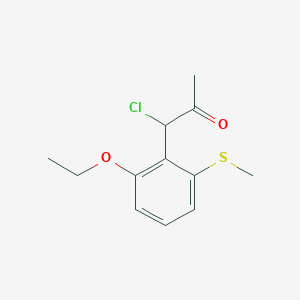
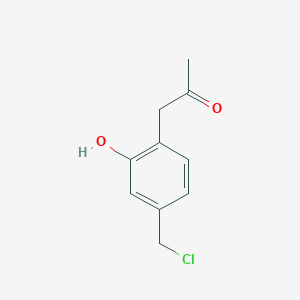
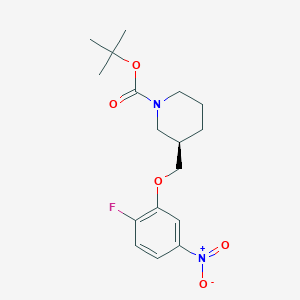

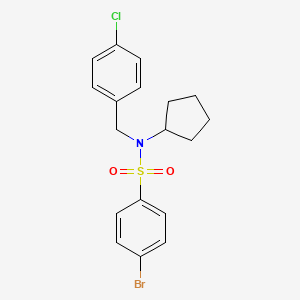
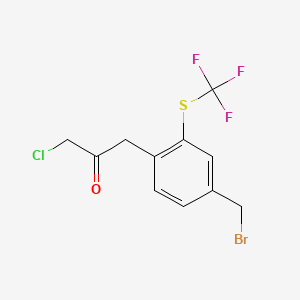

![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)
